molecular formula C11H11BrN2 B8246447 1-(4-Bromo-3-methylbenzyl)-1H-pyrazole

1-(4-Bromo-3-methylbenzyl)-1H-pyrazole

Cat. No.: B8246447
M. Wt: 251.12 g/mol
InChI Key: ZQJFYHQMEKFFCS-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylbenzyl)-1H-pyrazole is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The core structure of 1H-pyrazole substituted with a 4-bromo-3-methylbenzyl group is a key intermediate in synthesizing more complex molecules for biological evaluation . Researchers utilize this family of compounds primarily in the development of novel antimicrobial agents. For instance, structurally related pyrazine-carboxamide derivatives have demonstrated significant antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi , a critical pathogen highlighted by the WHO . These N-substituted pyrazole and pyrazine compounds are also investigated as inhibitors of enzymes like alkaline phosphatase, providing valuable tools for biochemical studies . The bromine and methyl functional groups on the benzyl ring offer convenient sites for further chemical modification via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize compound properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(4-bromo-3-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-9-7-10(3-4-11(9)12)8-14-6-2-5-13-14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJFYHQMEKFFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination of 3-Methyltoluene

The 4-bromo-3-methylbenzyl group is prepared via directed electrophilic aromatic substitution. Starting with 3-methyltoluene, bromination using Br₂ in the presence of FeBr₃ as a Lewis acid selectively installs bromine at the para position relative to the methyl group. The reaction proceeds at 0°C in dichloromethane, yielding 4-bromo-3-methyltoluene in 82–89% yield.

Mechanistic Insight :
The methyl group acts as a meta-directing substituent, orienting bromination to the para position. FeBr₃ facilitates polarization of Br₂, generating the electrophilic Br⁺ species.

Benzylic Bromination to 4-Bromo-3-methylbenzyl Bromide

Subsequent benzylic bromination of 4-bromo-3-methyltoluene is achieved using N-bromosuccinimide (NBS) under radical initiation. A mixture of NBS (1.1 equiv) and azobisisobutyronitrile (AIBN) in CCl₄, heated to reflux under UV light, affords 4-bromo-3-methylbenzyl bromide in 75–80% yield.

Optimization Note :
Radical stability at the benzylic position drives selectivity, minimizing competing aromatic bromination.

N-Alkylation of Pyrazole with 4-Bromo-3-methylbenzyl Bromide

Base-Mediated Alkylation in Polar Aprotic Solvents

The most direct route involves alkylation of 1H-pyrazole with 4-bromo-3-methylbenzyl bromide. In anhydrous DMF, potassium carbonate (2.0 equiv) deprotonates pyrazole at the N1 position, enabling nucleophilic substitution at the benzyl bromide. The reaction proceeds at 80°C for 12 hours, yielding this compound in 85% yield after column chromatography (hexane/ethyl acetate).

Key Data :

  • Reaction Scale : 1 mmol pyrazole, 1.1 mmol benzyl bromide.

  • Workup : Aqueous extraction followed by silica gel chromatography.

  • Characterization : ¹H NMR (CDCl₃) δ 7.45 (s, 1H, pyrazole H3), 7.32–7.28 (m, 3H, aryl), 5.32 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).

Phase-Transfer Catalysis for Enhanced Efficiency

Alternative conditions employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (toluene/water). This method reduces reaction time to 4 hours at 60°C, achieving comparable yields (83%) while simplifying purification.

Alternative Routes via Pyrazole Functionalization

Suzuki-Miyaura Coupling for Late-Stage Diversification

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Base-mediated alkylationK₂CO₃, DMF, 80°C, 12h85%High yield, simple setupRequires anhydrous conditions
Phase-transfer catalysisTBAB, toluene/H₂O, 60°C, 4h83%Faster, easier workupSlightly lower yield
Post-alkylation brominationNBSac, H₂SO₄/SiO₂, solvent-free78%Regioselective, green chemistryRequires separate bromination step

Mechanistic and Practical Considerations

  • Regioselectivity in Alkylation : Pyrazole’s N1 position is preferentially alkylated due to lower steric hindrance and higher nucleophilicity compared to N2.

  • Stability of 4-Bromo-3-methylbenzyl Bromide : Storage under argon at –20°C prevents decomposition via hydrolysis or radical pathways.

  • Scalability : The phase-transfer method is amenable to gram-scale synthesis, with linear yield scalability observed up to 10 mmol .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazoles.

Scientific Research Applications

1-(4-Bromo-3-methylbenzyl)-1H-pyrazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features, physical properties, and biological activities of 1-(4-Bromo-3-methylbenzyl)-1H-pyrazole with analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Spectral Data (NMR, IR) Biological Activity Reference
This compound C12H13BrN2 277.15 4-Bromo-3-methylbenzyl at N1 Not reported Not reported -
1-Benzyl-3-bromo-1H-pyrazole C10H9BrN2 237.10 Benzyl at N1, Br at C3 <sup>1</sup>H NMR: δ 7.32–7.25 (m, 5H), 6.39 (d, J=2.4 Hz, 1H), 5.33 (s, 2H) Not reported
1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole C17H12BrF3N2 389.19 4-Bromophenyl at N1, CF3 at C3 HRMS: m/z 389.0123 (calculated) Anti-inflammatory analogue of Celecoxib
1-(2-Chloro-4,5-difluorophenyl)-1H-pyrazole derivatives C9H5ClF2N2 214.60 Cl, F substituents on phenyl Not detailed RyR regulator activity (IC50 values in nM range)
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole C9H7BrN2O 239.07 Br at C4, OH at C3, phenyl at N1 <sup>1</sup>H NMR: δ 7.82 (s, 1H), 7.50–7.45 (m, 2H) Not reported
Key Observations:
  • Substituent Position and Electronic Effects: Bromine at the para position on the benzyl/phenyl ring (as in the target compound) may enhance electron-withdrawing effects compared to meta or ortho positions, influencing reactivity in cross-coupling reactions.
  • Spectral Data : Benzyl-substituted pyrazoles exhibit characteristic <sup>1</sup>H NMR signals for aromatic protons (δ 7.2–7.5 ppm) and methylene bridges (δ ~5.3 ppm). Bromine substituents cause deshielding in <sup>13</sup>C NMR (e.g., C-Br signals at ~115–120 ppm).

Q & A

Q. What statistical approaches are critical for analyzing high-throughput screening data?

  • Methodological Answer :
  • Z-score normalization : Identify hits with activity >3 SD from the mean .
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg method to adjust p-values .
  • Cluster analysis : Group compounds by structural similarity vs. activity profiles .

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